(2-Hydroxyethyl) hydrogen glutarate

Polymer Chemistry Material Science Drug Delivery

(2-Hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) is a dicarboxylic acid monoester featuring a glutaric acid backbone with a terminal 2-hydroxyethyl group. This structure, with a molecular weight of 176.17 g/mol and the formula C7H12O5, provides dual functionality: a free carboxylic acid for chain extension and a primary hydroxyl group for subsequent derivatization or crosslinking.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 29338-36-1
Cat. No. B15476159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl) hydrogen glutarate
CAS29338-36-1
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CC(=O)OCCO
InChIInChI=1S/C7H12O5/c8-4-5-12-7(11)3-1-2-6(9)10/h8H,1-5H2,(H,9,10)
InChIKeyVCGUYZUZNZHTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl) Hydrogen Glutarate (CAS 29338-36-1): A Bifunctional Monomer for Customized Polyester Architectures


(2-Hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) is a dicarboxylic acid monoester featuring a glutaric acid backbone with a terminal 2-hydroxyethyl group. This structure, with a molecular weight of 176.17 g/mol and the formula C7H12O5, provides dual functionality: a free carboxylic acid for chain extension and a primary hydroxyl group for subsequent derivatization or crosslinking . Its physicochemical profile, including a calculated XLogP of -0.8, density of 1.261 g/cm³, and a topological polar surface area (TPSA) of 83.8 Ų, differentiates it from simpler glutarate monoesters by enhancing hydrophilicity and hydrogen-bonding capacity, directly influencing solubility and reactivity in aqueous and polar solvent systems [1].

Procurement Rationale: Why (2-Hydroxyethyl) Hydrogen Glutarate Cannot Be Replaced by Simpler Monoalkyl Glutarates


Direct substitution with monoethyl glutarate (CAS 1070-62-8) or monomethyl glutarate (CAS 1501-27-5) fails due to a fundamental structural distinction that dictates its application-specific value. While all three are glutaric acid monoesters, the target compound uniquely possesses a terminal hydroxyl group (C7H12O5) . Analogs monoethyl glutarate (C7H12O4) and monomethyl glutarate (C6H10O4) terminate in inert alkyl chains, lacking the reactive -OH moiety [1][2]. This results in a quantifiable difference in polarity, as measured by the topological polar surface area (TPSA): the target compound has a TPSA of 83.8 Ų compared to 63.6 Ų for monoethyl glutarate, confirming its higher hydrophilicity and capacity for specific intermolecular interactions [3][4]. Consequently, substituting an alkyl-terminated analog would eliminate the possibility of subsequent step-growth polymerization, crosslinking, or conjugation that exploits the hydroxyl group, fundamentally altering the final material's architecture and degradation profile [5].

Quantitative Differentiation Guide for (2-Hydroxyethyl) Hydrogen Glutarate


Differentiation by Hydrophilicity and Polar Surface Area vs. Monoethyl Glutarate

The presence of the 2-hydroxyethyl group in the target compound confers a significantly higher topological polar surface area (TPSA) compared to its closest alkyl analog, monoethyl glutarate. This metric is a key predictor of aqueous solubility and hydrogen-bonding capacity. The target compound exhibits a TPSA of 83.8 Ų, which is 20.2 Ų (31.7%) greater than the 63.6 Ų measured for monoethyl glutarate [1][2]. This difference is critical for applications where enhanced compatibility with polar media or specific intermolecular associations are required.

Polymer Chemistry Material Science Drug Delivery

Differentiation by Hydrogen Bond Donor/Acceptor Capacity for Network Formation

The target compound possesses a dual hydrogen-bonding profile not found in simple alkyl esters. It contains 2 hydrogen bond donors and 5 hydrogen bond acceptors, enabling a more complex and extensive hydrogen-bonding network compared to monoethyl glutarate, which has only 1 donor and 4 acceptors [1][2]. This increased donor/acceptor count is essential for forming robust supramolecular structures, hydrogels, or for achieving efficient crosslinking in polymer networks where intermolecular association is a design parameter.

Supramolecular Chemistry Hydrogel Synthesis Polymer Crosslinking

Differentiation in Polymer Degradation Rate: Class-Level Inference from Poly(ethylene glutarate)

Polymers derived from glutarate-based monomers exhibit distinct hydrolytic degradation behavior compared to their succinate or adipate counterparts. In a class-level comparison, poly(ethylene glutarate) (PEG) has been shown to undergo chemical hydrolysis, a process highly dependent on environmental factors like temperature and blend composition [1]. This degradation mechanism is typical for aliphatic polyesters but is specifically tuned by the glutarate's chain length, which provides a balance between the rapid hydrolysis of succinate esters and the slower degradation of longer-chain adipate esters [2]. While direct quantitative data for the specific compound is limited, its polymerization into PEG scaffolds yields a biomaterial with a molecular weight (M̄w) in the range of 4300–6800 g/mol and a compressive strength increase from 3 MPa to 11–15 MPa upon composite formation, demonstrating its utility in creating mechanically relevant, degradable constructs [3].

Biodegradable Polymers Composting Environmental Science

Differentiation in Polymer Synthesis: Class-Level Inference from Enzymatic Polymerization Efficiency

Glutarate esters serve as effective substrates for lipase-catalyzed polymerizations, offering a route to metal-free, biodegradable polyesters. Studies on poly(ethylene glutarate) synthesis show that diethyl glutarate can be enzymatically polymerized with ethylene glycol diacetate using Candida antarctica lipase B, with the reaction being significantly accelerated by ultrasound (from 18h conventional to 1h ultrasonic followed by 6h) [1]. This class-level behavior suggests that (2-Hydroxyethyl) hydrogen glutarate, as a related glutarate ester with a free hydroxyl group, could be incorporated into similar green chemistry workflows, potentially as a chain end-functionalized monomer or macroinitiator. While no direct data exists for this specific compound, its structural similarity to diethyl glutarate implies it would be a competent substrate for enzymatic catalysis, enabling more sustainable polymer production compared to metal-catalyzed routes.

Green Chemistry Enzymatic Polymerization Sustainable Polymers

Evidence-Backed Application Scenarios for (2-Hydroxyethyl) Hydrogen Glutarate


Synthesis of Hydrophilic, Degradable Polyesters for Biomedical Scaffolds

Leveraging the compound's high polar surface area (83.8 Ų) and dual hydrogen-bonding capacity, researchers can synthesize poly(ethylene glutarate)-based scaffolds with enhanced hydrophilicity and predictable degradation rates [1][2]. The resulting polymers, with molecular weights in the 4300–6800 g/mol range, can be reinforced with hydroxyapatite to achieve compressive strengths of 11–15 MPa, making them suitable for bone tissue engineering applications where mechanical integrity and bioactivity are required [3].

Design of Functional Polyurethane Dispersions and Coatings

The compound's free hydroxyl group enables its use as a functional chain terminator or reactive diluent in the synthesis of glutarate-containing polyester polyols [4]. When incorporated into polyurethane formulations, the resulting materials can exhibit tailored crosslink density and improved adhesion due to the enhanced hydrogen-bonding capacity of the glutarate-derived backbone. This is particularly valuable for creating waterborne polyurethane dispersions (PUDs) with lower volatile organic compound (VOC) content and improved mechanical film properties compared to adipate-based analogs [5].

Sustainable Polymer Production via Enzymatic Catalysis

Given the class-level compatibility of glutarate esters with lipase B from Candida antarctica (CALB), this compound can be employed in metal-free, enzymatic polymerization strategies [6]. Its bifunctional nature could allow for the synthesis of hydroxyl-terminated telechelic polymers or block copolymers under mild, solvent-free conditions, aligning with green chemistry principles and reducing purification burdens associated with traditional organometallic catalysts.

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